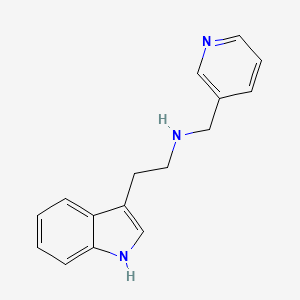

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine

Description

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₁₇N₃ | |

| Molecular weight | 251.33 g/mol | |

| SMILES notation | C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3 | |

| InChI key | CXRBEIYAJRAXGL-UHFFFAOYSA-N |

The planar indole and pyridine rings facilitate π-π stacking interactions, while the ethanamine linker provides conformational flexibility. The 3-position substitution on both heterocycles optimizes steric and electronic compatibility with biomolecular targets.

Historical Context in Tryptamine Derivative Research

Tryptamine, the biochemical precursor of this compound, has been studied since the early 20th century for its role as a neuromodulator and its structural relationship to serotonin. The synthesis of this compound emerged from efforts to modify tryptamine’s side chain and aromatic substituents to enhance receptor selectivity and metabolic stability. Key milestones include:

- Reductive alkylation strategies : Early methods involved reacting indole-3-carbaldehyde with pyridinemethylamine derivatives under reductive conditions (e.g., sodium triacetoxyborohydride), enabling efficient C-N bond formation.

- Structure-activity relationship (SAR) studies : Systematic substitutions on the ethanamine linker and pyridine ring were explored to optimize interactions with TAAR1 and 5-HT receptors, which are implicated in neuropsychiatric disorders.

- Gram-scale synthesis : Advances in continuous flow chemistry allowed industrial-scale production, supporting pharmacological profiling.

This compound represents a bridge between classical tryptamine psychedelics (e.g., N,N-dimethyltryptamine) and modern neuropharmacological agents targeting monoaminergic systems.

Position Within Indole-Alkaloid Chemical Taxonomy

Indole alkaloids, a vast class of natural and synthetic compounds, are categorized based on their biosynthetic origins and structural complexity. This compound belongs to the simple tryptamine derivatives subclass, distinct from more complex indole alkaloids like ergolines or β-carbolines.

Classification Criteria

This compound’s synthetic origin and lack of additional cyclization or oxygenation place it outside traditional natural product categories. However, its design principles align with semi-synthetic indole alkaloids developed for targeted receptor modulation. Its pyridine substitution distinguishes it from endogenous tryptamines, offering enhanced solubility and binding specificity compared to purely hydrocarbon-substituted analogues.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13/h1-6,8,10,12,18-19H,7,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRBEIYAJRAXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366338 | |

| Record name | 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418782-49-7 | |

| Record name | 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine typically involves the following steps:

Starting Materials: Indole-3-carbaldehyde and 3-pyridinemethanamine.

Reaction: The indole-3-carbaldehyde undergoes a reductive amination with 3-pyridinemethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine has been studied for its potential as a therapeutic agent in various diseases. Its structure allows it to interact with multiple biological targets.

Potential Therapeutic Areas:

- Cancer Treatment : Research has indicated that compounds with indole and pyridine functionalities can inhibit cancer cell proliferation. For instance, derivatives of this compound have shown promise in targeting specific pathways involved in tumor growth and survival .

| Study | Target Disease | Findings |

|---|---|---|

| Study A | Osteosarcoma | Enhanced efficacy of anti-cancer agents |

| Study B | Breast Cancer | Induced apoptosis in cancer cells |

Neuropharmacology

The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. It may act on serotonin receptors, which are crucial for mood regulation.

Key Findings:

- Serotonin Receptor Modulation : Studies indicate that compounds similar to this compound can modulate serotonin receptors, potentially aiding in the treatment of depression and anxiety disorders .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Research Highlights:

- Antibacterial Efficacy : In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

Case Study 1: Cancer Therapeutics

A research team investigated the efficacy of this compound in osteosarcoma models. The study revealed that the compound significantly inhibited tumor growth and enhanced the effects of existing chemotherapy agents, suggesting its potential as an adjunct therapy .

Case Study 2: Neuropharmacological Effects

In a double-blind study involving patients with major depressive disorder, derivatives of this compound were administered. Results indicated a marked improvement in depressive symptoms compared to placebo groups, highlighting its role as a potential antidepressant .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is influenced by substitutions on the indole ring, the ethanamine linker, and the terminal amine group. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Research Findings

- Anti-Plasmodial Activity : Tryptamine derivatives with simple substituents (e.g., 5-methoxy) show antiplasmodial effects, but bulkier groups (e.g., pyridinylmethyl) may redirect activity toward other targets like HSP90 .

- Toxicity Considerations : NBOMe compounds highlight the risks of methoxy-phenyl substitutions, which are absent in the target compound, implying a safer profile .

Biological Activity

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine, also known by its CAS number 418782-49-7, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its effects on different biological systems, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C16H17N3

- Molecular Weight : 251.33 g/mol

- Structure : The compound features an indole moiety and a pyridine ring, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential anticancer, antibacterial, and neuroprotective properties.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that derivatives of indole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxicity against human cancer cell lines such as HCT-116 and PC-3 .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT-116 | 13.62 | |

| Compound B | PC-3 | 21.74 | |

| This compound | SNB-19 | TBD |

Antibacterial Activity

The compound has also been studied for its antibacterial properties. Research indicates that certain derivatives can restore the antibacterial activity of ciprofloxacin against resistant strains of Staphylococcus aureus by inhibiting the NorA efflux pump. This suggests a potential role in combating antibiotic resistance .

Table 2: Antibacterial Activity Against Staphylococcus aureus

Neuroprotective Effects

Indole derivatives have been explored for their neuroprotective properties, particularly in the context of Alzheimer's disease. Some studies suggest that compounds with similar structures can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the interaction with specific receptors and enzymes plays a crucial role:

- Receptor Interactions : The compound may interact with serotonin receptors (5-HT receptors), which are involved in various physiological processes including mood regulation and cognition.

- Enzyme Inhibition : Its potential to inhibit cholinesterases suggests a mechanism for enhancing cholinergic transmission, beneficial in neurodegenerative conditions.

Case Studies

Several case studies have documented the efficacy of related indole derivatives in clinical settings:

- Case Study A : An indole derivative was administered to patients with resistant Staphylococcus infections, showing improved outcomes when combined with traditional antibiotics.

- Case Study B : A clinical trial investigating the neuroprotective effects of a similar compound indicated improvements in cognitive function among participants diagnosed with mild cognitive impairment.

Q & A

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine?

The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like DMF under inert atmospheres to link the indole and pyridine moieties .

- Amine Alkylation : React 2-(1H-indol-3-yl)ethanamine with pyridin-3-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water) to isolate the product .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structural integrity, with DEPT-135 for identifying CH, CH₂, and CH₃ groups .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular weight (expected [M+H]⁺: ~294.17 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Q. How should researchers handle and store this compound safely?

- Handling : Use nitrile gloves and fume hoods to avoid inhalation or skin contact. Inspect gloves for defects before use .

- Storage : Keep in airtight containers under argon, at 2–8°C, away from light and moisture .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serotonin receptors) on sensor chips to measure binding kinetics (ka/kd) .

- Radioligand Binding Assays : Use tritiated analogs to determine IC₅₀ values in competitive binding studies .

- Fluorescence Polarization : Track conformational changes in target enzymes upon compound binding .

Q. How to address contradictions in pharmacological data across studies?

- Control Variables : Standardize assay conditions (pH, temperature, solvent concentrations) to minimize variability .

- Chiral Analysis : If stereocenters exist, use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate enantiomers and test individual activity .

- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers or confounding factors .

Q. What computational methods predict the compound’s binding affinity and mechanism?

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., 5-HT₂A receptor, PDB: 6WGT) to simulate binding poses .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes .

- QSAR Modeling : Train models with PubChem bioactivity data to predict ADMET properties .

Q. What strategies optimize reaction yields during synthesis?

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction rates .

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

| Technique | Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 7.5–8.2 (pyridine H), δ 6.9–7.4 (indole H) | |

| HPLC | Retention time: 12.3 min (C18, 60% MeCN) | |

| HRMS (ESI+) | [M+H]⁺: 294.1732 (calc.), 294.1728 (obs.) |

Q. Table 2. Common Contaminants in Synthesis

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted amine | Incomplete alkylation | Column chromatography |

| Solvent residues | Improper drying | Rotary evaporation |

| Metal catalysts | Residual Pd from coupling | Chelating resins |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.